molecular formula C8H5BF3K B1358472 Potassium phenylethynyltrifluoroborate CAS No. 485338-93-0

Potassium phenylethynyltrifluoroborate

Cat. No.: B1358472
CAS No.: 485338-93-0
M. Wt: 208.03 g/mol
InChI Key: SZIVEVXCILFGPI-UHFFFAOYSA-N
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Description

Potassium phenylethynyltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3K. It is a white solid that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenylethynyltrifluoroborate can be synthesized through the reaction of phenylacetylene with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Potassium phenylethynyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reactants used .

Mechanism of Action

The mechanism of action of potassium phenylethynyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the phenylethynyl group. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison: Potassium phenylethynyltrifluoroborate is unique due to its phenylethynyl group, which provides distinct reactivity compared to other trifluoroborates. It offers higher stability and reactivity in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro(2-phenylethynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVEVXCILFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635540
Record name Potassium trifluoro(phenylethynyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485338-93-0
Record name Potassium trifluoro(phenylethynyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoro(phenylethynyl)borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is potassium phenylethynyltrifluoroborate utilized in the synthesis of functionalized pyrrolidines?

A: this compound plays a crucial role as a reagent in the synthesis of 3-hydroxy-2-alkynylpyrrolidine. [] This compound is generated through a borono-Mannich reaction between 2,3-dihydroxypyrrolidine and this compound. The resulting 3-hydroxy-2-alkynylpyrrolidine then serves as a valuable precursor for further transformations, showcasing the utility of this compound in constructing complex heterocyclic structures. Specifically, this pyrrolidine derivative undergoes metal-catalyzed cycloisomerization reactions, leading to the formation of 2,5-disubstituted furans using catalysts like Ag(I), Au(I), or Pd(II)/Cu(I). [] This highlights the versatility of this compound in facilitating the synthesis of various heterocyclic compounds.

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